molecular formula C10H11N5O10S B11547757 N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide

Katalognummer B11547757
Molekulargewicht: 393.29 g/mol
InChI-Schlüssel: AIKMTLJZFRLRIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide is a chemical compound known for its high-energy properties. It is part of a class of compounds that are often used in the development of energetic materials due to their stability and high energy content.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide typically involves the nitration of the corresponding oxamides. The process generally uses a mixture of nitric and sulfuric acid as the nitrating reagent. For example, N,N’-bis(3,3-dinitrobutyl) oxamide can be nitrated by heating it with a mixture of 100% nitric acid and concentrated sulfuric acid at 55°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to handle larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can help in managing the exothermic nature of the nitration reaction.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can result in the modulation of molecular pathways, making the compound useful in both chemical and biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide is unique due to its specific combination of nitro groups and sulfonamide functionality. This combination provides a balance of stability and reactivity, making it particularly useful in the synthesis of other high-energy materials and in various industrial applications.

Eigenschaften

Molekularformel

C10H11N5O10S

Molekulargewicht

393.29 g/mol

IUPAC-Name

N-(3,3-dinitrobutyl)-N,4-dinitrobenzenesulfonamide

InChI

InChI=1S/C10H11N5O10S/c1-10(13(18)19,14(20)21)6-7-11(15(22)23)26(24,25)9-4-2-8(3-5-9)12(16)17/h2-5H,6-7H2,1H3

InChI-Schlüssel

AIKMTLJZFRLRIU-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN([N+](=O)[O-])S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.